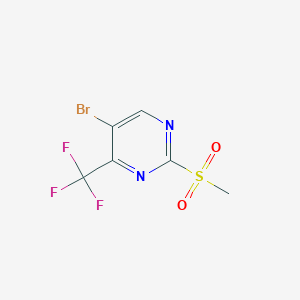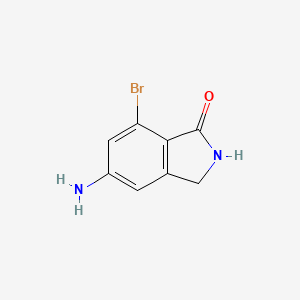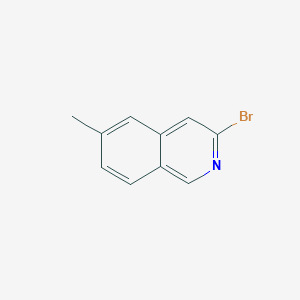
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a pyridine ring, which is a common scaffold in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the imidoyl chloride. One common method involves the reaction of 6-trifluoromethyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidoyl chloride to the corresponding amine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-3-(trifluoromethyl)-4-pyridinecarboximidamide
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Uniqueness
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride is unique due to the presence of both the N-hydroxy and imidoyl chloride functionalities, which provide distinct reactivity and potential for diverse chemical transformations. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H4ClF3N2O |
|---|---|
Poids moléculaire |
224.57 g/mol |
Nom IUPAC |
N-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H4ClF3N2O/c8-6(13-14)4-1-2-5(12-3-4)7(9,10)11/h1-3,14H |
Clé InChI |
KZCSPPXCJJDKHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=NO)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)













